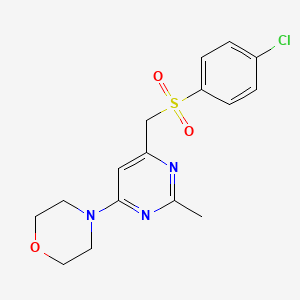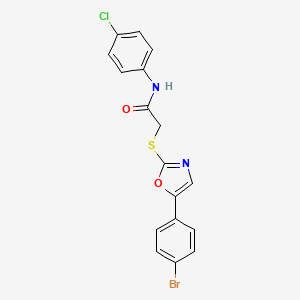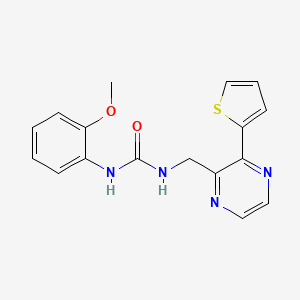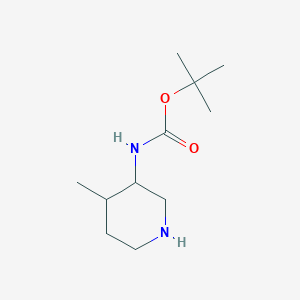
4-(6-(((4-氯苯基)磺酰基)甲基)-2-甲基-4-嘧啶基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-methyl-4-pyrimidinyl)morpholine" is a bioactive molecule that is part of a broader class of compounds with significant pharmacological potential. These compounds often feature a pyrimidine core, which is a common structure in nucleic acids and is associated with a variety of biological activities. Morpholine, a key structural component of this compound, is a versatile heterocycle used in various industrial applications and is known for its presence in pharmaceuticals that exhibit a range of physiological activities, including antimicrobial and anti-inflammatory effects .
Synthesis Analysis
The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is noted for its efficiency and versatility, allowing for the functionalization of the pyrimidine core at specific positions . Additionally, the synthesis of similar compounds with morpholine and sulfonyl groups has been described, involving key steps such as the Pfitzinger reaction and subsequent transformations leading to pharmacologically interesting scaffolds .
Molecular Structure Analysis
The molecular structure of compounds within this family, such as those containing a pyrimidine ring linked to a morpholine moiety, has been characterized using various spectroscopic techniques. For instance, an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines was characterized by melting point, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and one-dimensional nuclear magnetic resonance (NMR) spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Chemical transformations of compounds with morpholine and sulfonyl groups have been explored, leading to the creation of diverse chemical structures with potential biological activities. For example, the synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)quinoline-2,3,4-tricarboxylic acid involved selective decarboxylation and reaction with primary amines to yield pharmacologically active pyrrolo[3,4-c]quinoline scaffolds . Similarly, the synthesis of caspase-3 inhibitors involved the creation of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones, demonstrating the versatility of chemical reactions in this compound class .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the dihedral angle between different rings in the molecule, such as the pyrimidine and oxadiazole rings, can affect the compound's overall conformation and, consequently, its chemical reactivity and interactions with biological targets. The presence of intermolecular contacts, such as hydrogen bonds, can also influence the compound's physical properties and its behavior in a solid state or solution .
科学研究应用
合成和结构表征
抑制生物靶点的中间体:吗啉衍生物,例如在相关研究中合成的衍生物,已被确定为抑制生物靶点(如肿瘤坏死因子α和一氧化氮)的重要中间体。例如,Lei 等人(2017 年)建立了一种绿色合成方法,用于一种化合物,该化合物可以作为进一步生物应用的潜在中间体,突出了该化合物在药物化学中的重要性 (Lei 等人,2017 年)。
抗菌、抗真菌和抗结核活性:Patel 等人(2003 年)合成了与所讨论化学结构相关的衍生物,并筛选了它们的抗菌、抗真菌和抗结核活性。他们的研究证明了此类化合物在开发新的抗菌剂方面的潜力 (Patel 等人,2003 年)。
帕金森病的成像剂:Wang 等人(2017 年)专注于合成一种化合物,用于对帕金森病中的 LRRK2 酶进行成像,说明了类似化合物在神经退行性疾病研究中的应用 (Wang 等人,2017 年)。
潜在的生物学应用
抗癌活性:对具有相似结构特征的化合物的研究已在抗癌活性方面显示出有希望的结果。例如,Hafez 和 El-Gazzar(2017 年)探索了新衍生物的合成和抗肿瘤活性,表明这些化合物在癌症治疗中的潜力 (Hafez 和 El-Gazzar,2017 年)。
酶抑制:已评估在该结构类别中合成的化合物的抑制特定酶的能力,为开发用于治疗目的的酶抑制剂提供了见解。Kravchenko 等人(2005 年)讨论了作为半胱天冬酶-3(一种参与细胞凋亡的酶)的有效抑制剂的化合物的合成和构效关系 (Kravchenko 等人,2005 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-18-14(10-16(19-12)20-6-8-23-9-7-20)11-24(21,22)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPQOMQZGSJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)



![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)
![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)
![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)